molecular formula C13H12ClNO B8333927 2-(4-chlorophenyl)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetonitrile

2-(4-chlorophenyl)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetonitrile

Cat. No.: B8333927
M. Wt: 233.69 g/mol
InChI Key: KLYOLGKOKKHSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetonitrile is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-(oxan-4-ylidene)acetonitrile

InChI

InChI=1S/C13H12ClNO/c14-12-3-1-10(2-4-12)13(9-15)11-5-7-16-8-6-11/h1-4H,5-8H2

InChI Key

KLYOLGKOKKHSHC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1=C(C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium (152 mg, 6.6 mmol) was added into EtOH (10 ml) and stirred at room temperature for 20 minutes. 2-(4-Chlorophenyl)acetonitrile (500 mg, 3.3 mmol) was added to the solution, after all the sodium had dissolved, and the reaction was stirred at room temperature for 0.5 h. To the resulting mixture was added dihydro-2H-pyran-4(3H)-one (330 mg, 3.3 mmol) and stifled at room temperature for 1.5 h. The solvent was removed. To the residue was added water and extracted with EtOAc (3×20 mL). The combined organic solution were dried over Na2SO4 and concentrated to give crude product, which was purified by flash column chromatography (petroleum ether: EtOAc=10:1) to give compound 2-(4-chlorophenyl)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetonitrile (300 mg) which was used for the next step without further purification.
Quantity
152 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
330 mg
Type
reactant
Reaction Step Four

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